2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
AGK2 is a cell-permeable, selective inhibitor of SIRT2 (IC50 = 3.5 μM) that minimally affects either SIRT1 or SIRT3 at 10-fold higher levels. AGK7 is an inactive control to be used in experiments with AGK2. It differs from AGK2, structurally, only in the position of nitrogen in the quinoline group. AGK7 has IC50 values greater than 50 µM on SIRT1 and SIRT2 and greater than 5 µM on SIRT3.1
Brand Name:
Vulcanchem
CAS No.:
304896-21-7
VCID:
VC0005538
InChI:
InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)
SMILES:
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2
Molecular Formula:
C23H13Cl2N3O2
Molecular Weight:
434.3 g/mol
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
CAS No.: 304896-21-7
VCID: VC0005538
Molecular Formula: C23H13Cl2N3O2
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide - 304896-21-7](/images/no_structure.jpg)
Description | AGK2 is a cell-permeable, selective inhibitor of SIRT2 (IC50 = 3.5 μM) that minimally affects either SIRT1 or SIRT3 at 10-fold higher levels. AGK7 is an inactive control to be used in experiments with AGK2. It differs from AGK2, structurally, only in the position of nitrogen in the quinoline group. AGK7 has IC50 values greater than 50 µM on SIRT1 and SIRT2 and greater than 5 µM on SIRT3.1 |
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CAS No. | 304896-21-7 |
Product Name | 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |
Molecular Formula | C23H13Cl2N3O2 |
Molecular Weight | 434.3 g/mol |
IUPAC Name | 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |
Standard InChI | InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29) |
Standard InChIKey | WRDKBSLEHFRKGG-RVDMUPIBSA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 |
SMILES | C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-8-quinolinyl-2-propenamide |
PubChem Compound | 1372571 |
Last Modified | Apr 15 2024 |
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